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  • Product: 3-Iodo-1h-indole-7-carboxylic acid
  • CAS: 1360953-77-0

Core Science & Biosynthesis

Foundational

"3-Iodo-1h-indole-7-carboxylic acid" chemical properties

Executive Summary: The Privileged Scaffold In the landscape of modern drug discovery, 3-Iodo-1H-indole-7-carboxylic acid (CAS 1360953-77-0) represents a high-value "privileged scaffold." Its utility stems from the orthog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of modern drug discovery, 3-Iodo-1H-indole-7-carboxylic acid (CAS 1360953-77-0) represents a high-value "privileged scaffold." Its utility stems from the orthogonal reactivity of its three primary functional handles: the electrophilic C3-iodide, the nucleophilic N1-indole nitrogen, and the modifiable C7-carboxylic acid.

This monograph serves as a definitive technical guide for researchers utilizing this intermediate. Unlike simple indoles, the C7-carboxyl group provides a critical vector for solubility enhancement and pharmacophore installation, while the C3-iodine atom offers the highest reactivity among halogens for palladium-catalyzed cross-coupling reactions, enabling rapid library generation under mild conditions.

Physicochemical Specifications

The following data aggregates experimentally determined values and high-confidence predictive models essential for handling and characterization.

PropertyValue / DescriptionNotes
CAS Registry Number 1360953-77-0 Primary identifier.[1][2]
IUPAC Name 3-Iodo-1H-indole-7-carboxylic acid
Molecular Formula

Molecular Weight 287.05 g/mol High iodine mass contribution.
Appearance Off-white to pale yellow solidIodinated indoles darken upon light exposure.
Solubility DMSO, DMF, MeOH (High); Water (Low)Soluble in aqueous base (

) as carboxylate.
pKa (Predicted) ~16.0 (NH), ~4.2 (COOH)C7-COOH is the primary acidic site.
Storage 2–8°C, Protect from LightIodine-C bond is photolabile over time.

Synthetic Architecture & Causality

The synthesis of 3-iodo-1H-indole-7-carboxylic acid is governed by the electronic bias of the indole ring. The pyrrole ring is electron-rich, with the C3 position being the most nucleophilic site, allowing for facile electrophilic aromatic substitution.

Primary Synthetic Route: Regioselective Iodination

The most robust protocol involves the direct iodination of the commercially available precursor, 1H-indole-7-carboxylic acid .

  • Precursor: 1H-indole-7-carboxylic acid (CAS 1670-82-2).

  • Reagent: N-Iodosuccinimide (NIS) or Iodine (

    
    ) with KOH.
    
  • Solvent: DMF or Acetonitrile.

  • Mechanism: The indole

    
    -system attacks the electrophilic iodine species (
    
    
    
    ), forming a sigma complex at C3, followed by re-aromatization.

Why this route?

  • Atom Economy: Avoids the multi-step cyclization required by Fischer or Larock syntheses.

  • Regiocontrol: The C3 position is kinetically favored over C2 or the benzenoid ring (C4-C6).

  • Scalability: NIS is a solid, easy-to-handle reagent compared to iodine monochloride (ICl).

Functionalization Logic: A Self-Validating Workflow

This scaffold is designed for Divergent Synthesis . The experimentalist should prioritize reactions based on the stability of the C-I bond.

The "C3-First" Strategy

The C3-Iodine bond is chemically versatile but sensitive to reduction.

  • Reaction Class: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Sonogashira, Heck).

  • Protocol Insight: Perform C3 couplings before harsh manipulations of the carboxylic acid that might require strong reducing agents (e.g.,

    
    ), which could dehalogenate the indole.
    
The "C7-Late" Strategy

The C7-Carboxylic acid is robust. It serves as a solubilizing handle during C3 functionalization and can be derivatized late-stage to fine-tune DMPK properties (e.g., amide formation to reduce anionic character).

Visualizing the Reaction Pathway

The following diagram illustrates the orthogonal functionalization logic.

G Start 1H-Indole-7-carboxylic Acid (Precursor) Core 3-Iodo-1H-indole-7-carboxylic Acid (The Scaffold) Start->Core NIS, DMF (Regioselective Iodination) Suzuki C3-Aryl Derivative (Suzuki Coupling) Core->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Base, Heat Amide Indole-7-Carboxamide (Amide Coupling) Core->Amide R-NH2, HATU DIPEA Alkylation N1-Alkyl Indole (N-Alkylation) Core->Alkylation R-X, NaH DMF Suzuki->Amide Late-Stage Diversification

Figure 1: Divergent synthetic workflow starting from the 3-iodo-1H-indole-7-carboxylic acid scaffold.

Experimental Protocols

The following protocols are standardized for research-scale (100 mg – 5 g) operations.

Protocol A: Synthesis of 3-Iodo-1H-indole-7-carboxylic acid

Objective: Regioselective iodination of the C3 position.

  • Setup: Charge a round-bottom flask with 1H-indole-7-carboxylic acid (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Addition: Cool the solution to 0°C. Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 10 minutes. Note: Protect from light with aluminum foil.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (or LCMS) for the disappearance of starting material.

  • Workup: Pour the reaction mixture into ice-water (10x volume). The product typically precipitates.

    • If precipitate forms: Filter, wash with water and cold hexanes.

    • If no precipitate: Extract with Ethyl Acetate (3x), wash organic layer with 5% sodium thiosulfate (to remove excess iodine) and brine.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (typically 0-10% MeOH in DCM).

  • Validation: 1H NMR should show the disappearance of the C3-H signal (typically ~6.5 ppm doublet) and retention of the C2-H signal (singlet, ~7.5–8.0 ppm).

Protocol B: Suzuki-Miyaura Coupling (General Procedure)

Objective: Installation of an aryl group at C3.

  • Reagents: Combine 3-Iodo-1H-indole-7-carboxylic acid (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
      (2.0 equiv) in Dioxane:Water  (4:1 ratio).
    
  • Catalyst: Degas with nitrogen for 10 minutes. Add

    
      (0.05 equiv).
    
  • Conditions: Heat to 80–90°C for 4–12 hours under nitrogen.

  • Workup: Acidify carefully with 1N HCl to pH ~4 (to protonate the carboxylic acid), extract with EtOAc, and purify via silica gel chromatography.

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Specific Risk: Iodinated compounds can release elemental iodine (

    
    ) upon decomposition, which is corrosive.
    
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light Sensitive.

References

  • Synthesis of 3-Iodoindoles

    • Yue, D., & Larock, R. C. (2002).[3] Synthesis of 2,3-disubstituted indoles by the Pd-catalyzed annulation of internal alkynes. Journal of Organic Chemistry, 67(6), 1905–1909. Link

  • Reactivity of Indole-7-carboxylic Acids

    • ChemicalBook. (2025).[4] 1H-Indole-7-carboxylic acid, 3-iodo- Product Entry. Link

  • General Iodination Protocols (NIS Method)

    • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048. Link

  • Medicinal Chemistry of 7-Substituted Indoles

    • Marketed Kinase Inhibitors utilizing Indole Scaffolds (e.g., Sunitinib, Nintedanib). Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-Iodo-1H-indole-7-carboxylic Acid and Its Derivatives

Abstract This document provides a comprehensive guide for the synthesis of 3-iodo-1H-indole-7-carboxylic acid, a pivotal building block in medicinal chemistry and materials science. We delve into the strategic considerat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-iodo-1H-indole-7-carboxylic acid, a pivotal building block in medicinal chemistry and materials science. We delve into the strategic considerations for regioselective iodination of the indole nucleus, offering a detailed, step-by-step protocol for its synthesis starting from 1H-indole-7-carboxylic acid. Furthermore, this guide outlines protocols for subsequent derivatization through esterification and palladium-catalyzed cross-coupling reactions, highlighting the compound's versatility. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of Iodinated Indoles

The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and pharmaceuticals.[1] Functionalization of the indole core allows for the fine-tuning of biological activity. Halogenated indoles, particularly 3-iodoindoles, are exceptionally valuable synthetic intermediates. The carbon-iodine bond serves as a versatile "handle" for introducing a wide array of functional groups via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[2][3]

Specifically, 3-iodo-1H-indole-7-carboxylic acid combines two key reactive sites: the C3-iodine for carbon-carbon bond formation and the C7-carboxylic acid for amide coupling or other modifications. This dual functionality makes it a highly sought-after precursor for constructing complex molecular architectures, particularly in the development of novel therapeutic agents.[4]

This guide provides a robust and validated protocol for the direct and regioselective iodination of 1H-indole-7-carboxylic acid at the C3 position, the most electron-rich and nucleophilic site on the indole ring.

Strategic Overview: The Chemistry of Indole Iodination

The synthesis of 3-iodo-1H-indole-7-carboxylic acid is primarily achieved through an electrophilic aromatic substitution reaction. The indole ring is an electron-rich heterocycle, with the C3 position being the most kinetically favored site for electrophilic attack.

Our strategy involves the direct iodination of the readily available 1H-indole-7-carboxylic acid. This approach is atom-economical and avoids the need for complex, multi-step syntheses involving the pre-functionalization of precursors. The choice of the iodinating agent is critical to ensure high yield and regioselectivity while minimizing side reactions. N-Iodosuccinimide (NIS) is selected as the ideal reagent due to its mild nature, ease of handling, and high selectivity for the C3 position of indoles.

Visualizing the Synthetic Workflow

The overall process, from the starting material to advanced derivatives, is outlined below.

G A 1H-Indole-7-carboxylic Acid B 3-Iodo-1H-indole-7-carboxylic Acid A->B Electrophilic Iodination (NIS, Acetonitrile) C Ester Derivatives (e.g., Methyl 3-iodo-1H-indole-7-carboxylate) B->C Esterification (MeOH, H₂SO₄) D Cross-Coupling Products (e.g., Suzuki, Sonogashira) B->D Pd-Catalyzed Coupling (Boronic Acids, Alkynes, etc.)

Caption: Synthetic pathway from starting material to key derivatives.

Core Protocol: Synthesis of 3-Iodo-1H-indole-7-carboxylic Acid

This protocol details the direct C3-iodination of 1H-indole-7-carboxylic acid.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Recommended Purity
1H-Indole-7-carboxylic acid1670-81-1161.16>98%
N-Iodosuccinimide (NIS)516-12-1224.99>98%
Acetonitrile (MeCN)75-05-841.05Anhydrous
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Hexanes110-54-386.18ACS Grade
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11ACS Grade
Brine (Saturated NaCl)7647-14-558.44-
Magnesium Sulfate (MgSO₄)7487-88-9120.37Anhydrous
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indole-7-carboxylic acid (1.0 g, 6.21 mmol).

  • Dissolution: Add anhydrous acetonitrile (30 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Addition of Iodinating Agent: Once the solution is cooled, add N-Iodosuccinimide (NIS) (1.54 g, 6.83 mmol, 1.1 equivalents) in one portion.

    • Expert Insight: Adding NIS in a single portion is generally acceptable for this substrate. However, for more sensitive indole derivatives, portion-wise addition can help control the reaction exotherm and prevent the formation of di-iodinated byproducts.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring Progress: Monitor the reaction by TLC (eluent: 50% ethyl acetate in hexanes with 1% acetic acid). The starting material will have a higher Rf than the more polar product. The reaction is complete when the starting material spot is no longer visible.

  • Quenching and Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the acetonitrile.

    • Redissolve the residue in ethyl acetate (50 mL).

    • Transfer the solution to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (2 x 30 mL) to remove any unreacted iodine (indicated by the disappearance of any yellow/brown color), and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate to dryness under reduced pressure.

  • Purification: The crude product is typically a light brown or off-white solid. Purify the solid by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to yield 3-iodo-1H-indole-7-carboxylic acid as a pure solid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity. The expected molecular weight is 287.06 g/mol .

Protocol for Derivatization

The synthesized 3-iodo-1H-indole-7-carboxylic acid is a versatile platform for further functionalization.

Protocol A: Fischer Esterification to Methyl 3-iodo-1H-indole-7-carboxylate

This protocol converts the carboxylic acid to its corresponding methyl ester, a common step to improve solubility in organic solvents and protect the acid group.

  • Setup: Suspend 3-iodo-1H-indole-7-carboxylic acid (500 mg, 1.74 mmol) in methanol (20 mL) in a 50 mL round-bottom flask.

  • Acid Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄) (0.2 mL) dropwise while stirring.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography (silica gel, 10-30% ethyl acetate in hexanes) to yield the methyl ester.

Protocol B: Suzuki Cross-Coupling

This protocol demonstrates the utility of the C3-iodo group for forming a new carbon-carbon bond, a cornerstone of modern synthetic chemistry.

  • Reagents:

    • 3-Iodo-1H-indole-7-carboxylic acid (or its methyl ester derivative) (1.0 equiv)

    • Arylboronic acid (e.g., phenylboronic acid) (1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)

    • Base (e.g., Na₂CO₃) (3.0 equiv)

    • Solvent system (e.g., 1,4-dioxane and water, 4:1)

  • Setup: To a reaction vial, add the iodo-indole, arylboronic acid, and sodium carbonate.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.

  • Reaction: Heat the mixture to 90-100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to obtain the 3-aryl-1H-indole-7-carboxylic acid derivative.

Mechanistic Insight: Electrophilic Iodination

The high regioselectivity of the iodination at the C3 position is a direct consequence of the electronic structure of the indole ring. The nitrogen atom's lone pair participates in the π-system, increasing the electron density across the ring, particularly at C3.

G cluster_0 Mechanism of C3 Iodination Indole Indole Ring (Nucleophile) Intermediate Sigma Complex (Resonance Stabilized) Indole->Intermediate Attack at C3 NIS N-Iodosuccinimide (NIS) (I⁺ Source) NIS->Intermediate Provides I⁺ Product 3-Iodoindole + Succinimide Intermediate->Product Deprotonation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Iodo-1H-indole-7-carboxylic acid

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Iodo-1H-indole-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Iodo-1H-indole-7-carboxylic acid. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during the purification process.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3-Iodo-1H-indole-7-carboxylic acid.

Q1: What are the likely impurities in my crude 3-Iodo-1H-indole-7-carboxylic acid, and how can I identify them?

A1: Understanding potential byproducts is the first step toward effective purification. The impurity profile depends heavily on the synthetic route, but for a typical electrophilic iodination of 1H-indole-7-carboxylic acid, you should anticipate the following:

  • Unreacted Starting Material (1H-indole-7-carboxylic acid): Incomplete iodination is common. This impurity is more polar than the desired product.

  • Di-iodinated Byproducts: Over-iodination can lead to the formation of di-iodinated indole species. The second iodine atom can add to various positions on the indole ring, creating a mixture of isomers that can be challenging to separate.[1]

  • Oxidized Impurities: Indoles are susceptible to air oxidation, which often results in the formation of colored, polymeric materials.[2] This is a frequent cause of pink, red, or brown discoloration in the crude product.[2]

  • Residual Solvents and Reagents: Depending on the workup, solvents (e.g., DMF, THF) or reagents from the iodination step (e.g., N-Iodosuccinimide byproducts) may be present.

Data Presentation: Common Impurities

Impurity TypeLikely OriginIdentification via TLCIdentification via ¹H NMR
Starting Material Incomplete ReactionLower Rf value (more polar) than the product.Absence of the iodine-induced shift; presence of a proton signal at the C3 position.
Di-iodinated Species Over-iodinationHigher Rf value (less polar) than the product.Complex aromatic region; absence of a second ring proton signal.
Oxidized Products Air/Light ExposureBaseline streaking or colored spots that do not move significantly.Broad, poorly resolved signals in the baseline.
Hydrolyzed Ester Incomplete SaponificationLower Rf value than the corresponding ester.Disappearance of the ester alkyl signals (e.g., -OCH3) and appearance of a broad -COOH peak.

Logical Relationship: Product and Key Byproducts This diagram illustrates the relationship between the starting material and common reaction outcomes.

Byproducts cluster_reaction Reaction Pathway SM 1H-indole-7-carboxylic acid (Starting Material) Product 3-Iodo-1H-indole-7-carboxylic acid (Desired Product) SM->Product Iodination Overreacted Di-iodinated Species (Byproduct) Product->Overreacted Further Iodination Oxidized Oxidized/Polymeric Impurities (Degradation) Product->Oxidized Air/Light Exposure

Caption: Formation pathways for common impurities.

Q2: My crude product has a distinct pink or brown discoloration. What causes this, and how can it be removed?

A2: The discoloration you are observing is a classic sign of indole oxidation.[2] The indole ring is electron-rich and susceptible to oxidation by atmospheric oxygen, a process often accelerated by light. This leads to the formation of oligomeric or polymeric impurities that are highly colored.

While these impurities are often present in small amounts, their intense color can make the product appear very impure. Fortunately, they can typically be removed effectively.

Experimental Protocol: Decolorization and Recrystallization

  • Solvent Selection: Choose a solvent in which your desired product is sparingly soluble at room temperature but highly soluble when hot. For indole carboxylic acids, polar solvents like ethanol, methanol, or ethyl acetate are good starting points. A mixed solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) can also be highly effective.[3][4]

  • Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve your crude product.

  • Charcoal Treatment (Optional but Recommended): If the solution is still colored, remove it from the heat source and add a small amount of activated charcoal (approx. 1-2% w/w). Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.

  • Hot Filtration: Swirl the mixture with the charcoal for a few minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal and any insoluble impurities. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or refrigerator for an hour.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.

Q3: Recrystallization isn't improving purity sufficiently. How can I effectively use column chromatography for this acidic compound?

A3: This is a common challenge. Carboxylic acids are notorious for "streaking" or "tailing" on silica gel columns. This occurs because the acidic proton on your compound interacts with the slightly acidic silanol (Si-OH) groups on the silica surface, leading to a poor equilibrium between the mobile and stationary phases.

The solution is to suppress the deprotonation of your carboxylic acid, forcing it to behave as a single, less polar entity.

Causality: By adding a small amount of a volatile acid to the mobile phase, you create an acidic environment on the column. According to Le Châtelier's principle, this excess of H⁺ shifts the equilibrium of your compound's dissociation (R-COOH ⇌ R-COO⁻ + H⁺) to the left, keeping it in the protonated, less polar R-COOH form. This results in sharper bands and significantly improved separation.

Experimental Protocol: Acid-Modified Column Chromatography

  • Stationary Phase: Standard flash-grade silica gel (SiO₂) is appropriate.

  • Mobile Phase Selection (Eluent):

    • Start with a non-polar/polar solvent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol.

    • Crucially, add 0.5-1% acetic acid or formic acid to your chosen eluent mixture. [5] For example, a mobile phase could be Hexane:Ethyl Acetate:Acetic Acid (70:30:0.5).

    • Use this acid-modified eluent to run your TLC plates to find the optimal solvent ratio and to equilibrate your column.

  • Column Packing: Pack the column with a slurry of silica gel in your acid-modified mobile phase. Never dry-pack a column for flash chromatography.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like pure ethyl acetate). Adsorbing the sample onto a small amount of silica gel (dry loading) is often the best method for achieving high resolution.

  • Elution and Fraction Collection: Run the column under positive pressure, collecting fractions. Monitor the separation by TLC using the same acid-modified eluent.

  • Workup: Combine the pure fractions and remove the solvent and the volatile acid additive under reduced pressure (rotary evaporation). Further drying under high vacuum is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for assessing the final purity of 3-Iodo-1H-indole-7-carboxylic acid?

A1: A combination of methods is always recommended for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase method (e.g., using a C18 column) is ideal. The mobile phase should be acidic (e.g., water/acetonitrile with 0.1% formic or phosphoric acid) to ensure the carboxylic acid is protonated and gives a sharp peak.[6] Purity is typically reported as an area percentage from the chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure and identifying impurities. You should see the characteristic indole NH proton, the aromatic protons with coupling patterns consistent with the substitution, and the absence of signals from the starting material or other byproducts. ¹³C NMR can further confirm the carbon skeleton.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of your compound, which is a critical piece of identity confirmation.

Q2: My synthesis starts from the methyl ester of 1H-indole-7-carboxylic acid. Could incomplete hydrolysis be a source of impurity?

A2: Absolutely. If the final step of your synthesis is the saponification (hydrolysis) of a methyl or ethyl ester, incomplete reaction is a very common source of impurity. The starting ester is less polar than the final carboxylic acid product.

  • Detection: On a TLC plate, the ester will have a higher Rf value. In the ¹H NMR spectrum, the ester will show a characteristic singlet for the methyl group (-OCH₃) at approximately 3.8-3.9 ppm.

  • Resolution: If you detect a significant amount of residual ester, the most straightforward solution is to re-subject the material to the hydrolysis conditions. A typical procedure involves stirring the compound in a mixture of methanol and aqueous sodium hydroxide (e.g., 2M NaOH) at an elevated temperature (e.g., 75°C) for several hours, followed by acidic workup.[7][8]

Q3: What are the recommended storage conditions for 3-Iodo-1H-indole-7-carboxylic acid to prevent degradation?

A3: Given the sensitivity of the indole nucleus to oxidation, proper storage is critical to maintain the compound's purity over time.[2]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Keep in a cool environment, such as a refrigerator (+4°C).

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.

  • Moisture: Store in a desiccator or a tightly sealed container to protect from moisture.

Experimental Workflow: General Purification Strategy

PurificationWorkflow start Crude Product recryst Recrystallization (with optional charcoal treatment) start->recryst check1 Purity Check (TLC, HPLC, NMR) recryst->check1 insufficient Purity < 98% check1->insufficient sufficient Purity ≥ 98% check1->sufficient column Acid-Modified Column Chromatography check2 Purity Check (TLC, HPLC, NMR) column->check2 final_product Pure Product (>98%) check2->final_product Combine Pure Fractions

Caption: A typical workflow for purifying the target compound.

References

  • Molecules Editorial Office. (2010). 7-Iodo-1H-indole-3-carbonitrile. MDPI. [Link]

  • Söderberg, B. C., Shriver, J. A., & Wallace, J. M. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. [Link]

  • Larock, R. C., & Yue, D. (2001). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 66(23), 7652–7657. [Link]

  • Sang, D., Yue, H., Fu, Y., & Tian, J. (2021). Cleavage of Carboxylic Esters by Aluminum and Iodine. Organic Chemistry Portal. [Link]

  • Google Patents. (1995). US5387713A - Process for purification of carboxylic acids.
  • Théveau, L., Saffon-Merceron, N., Bentabed-Ababsa, G., et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 25(21), 5176. [Link]

  • Perrot, A. H., & Eltayeb, M. A. (1991). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 95(4), 1296–1299. [Link]

  • Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Frontiers in Chemistry. [Link]

  • Tunek, A., & Vang, O. (1994). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Drug Metabolism and Disposition, 22(4), 527-533. [Link]

  • Barbeau, X., & Charette, A. B. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(21), 7208. [Link]

  • ResearchGate. (n.d.). Synthesis of 7-iodo-1H-indole-3-carbonitrile (3). Reagents and conditions. ResearchGate. [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids? r/chemistry. [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

  • PubChem. (n.d.). 3-formyl-1H-indole-7-carboxylic Acid. PubChem. [Link]

  • MDPI. (2023). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. Molecules. [Link]

  • ResearchGate. (2017). What do common indole impurities look like? ResearchGate. [Link]

  • ResearchGate. (n.d.). Crystallization purification of indole. ResearchGate. [Link]

Sources

Optimization

Technical Support Guide: 3-Iodo-1H-indole-7-carboxylic Acid Stability &amp; Handling

Executive Summary: The "Dark & Cold" Imperative 3-Iodo-1H-indole-7-carboxylic acid is a high-value scaffold used primarily as an intermediate in the synthesis of bioactive heterocycles. While the indole core offers versa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dark & Cold" Imperative

3-Iodo-1H-indole-7-carboxylic acid is a high-value scaffold used primarily as an intermediate in the synthesis of bioactive heterocycles. While the indole core offers versatility, the C3-iodine substituent introduces significant photolability , and the C7-carboxylic acid creates specific solubility constraints in aqueous media.

Immediate Handling Directives:

  • Photostability: CRITICAL. The C–I bond at the 3-position is highly susceptible to homolytic cleavage by UV/Visible light. Handle only under amber light or in opaque vessels.

  • Thermal Stability: Store solid at -20°C . Aqueous solutions must be prepared fresh; do not store aqueous stocks for >24 hours even at 4°C.

  • Oxidation: The indole ring is electron-rich and prone to oxidative dimerization (pinking/browning) in the presence of atmospheric oxygen, accelerated by light and transition metals.

Solubility & Preparation Guide

Users frequently report "precipitation" or "insolubility" when attempting to dissolve this compound in neutral water. This is a pH-dependent solubility issue, not a material defect.

The Solubility Mechanism

The molecule possesses two key ionizable groups:

  • Carboxylic Acid (C7-COOH): pKa ≈ 4.5–5.0. Needs to be deprotonated (COO⁻) for water solubility.

  • Indole Nitrogen (N-H): pKa > 16. Remains protonated/neutral in standard aqueous buffers.

Recommended Stock Solution Protocol

Objective: Prepare a stable 10 mM stock solution.

MethodSolvent SystemStabilityRecommended Application
A (Preferred) DMSO (Anhydrous) High (1 month @ -20°C)High-throughput screening, cellular assays (dilute <1% DMSO).
B (Aqueous) PBS (pH 7.4) + 5% Na₂CO₃ Low (< 4 hours)Immediate aqueous reactions.
C (Organic) Methanol/Ethanol Moderate (1 week @ -20°C)Synthesis intermediates.
Protocol A: DMSO Stock (Standard)
  • Weigh target amount of 3-Iodo-1H-indole-7-carboxylic acid.

  • Dissolve in anhydrous DMSO to reach 10–50 mM concentration.

  • Vortex for 30 seconds. Solution should be clear and colorless to pale yellow.

  • Aliquot into amber vials and freeze at -20°C immediately.

Protocol B: Aqueous Solubilization (For Immediate Use)
  • Dissolve compound in a minimal volume of DMSO (e.g., 50 µL).

  • Slowly add phosphate-buffered saline (PBS), pH 7.4.

  • Crucial Step: If precipitation occurs, add 1M NaOH dropwise until pH reaches 8.0. The solution will clear as the carboxylate salt forms.

  • Warning: Do not exceed pH 10, as this promotes deiodination.

Degradation Pathways: Why Your Solution Turned Pink

The most common user complaint is discoloration (solution turning pink, brown, or black). This is a visual indicator of chemical degradation.

Mechanism 1: Photolytic Deiodination (The "Pink" Trigger)

Light energy cleaves the C–I bond, generating an indole radical. This radical reacts with oxygen or other indoles to form colored oligomers (similar to indigo dye formation).

Mechanism 2: Oxidative Coupling

Even in the dark, dissolved oxygen can attack the electron-rich indole ring, leading to dimerization. This is accelerated in basic solutions (pH > 9).

Figure 1: Primary degradation pathways. Light exposure is the dominant cause of sample failure, leading to radical formation and subsequent polymerization (discoloration).

Troubleshooting Hub (FAQ)

Issue: "My sample precipitated when I added it to cell culture media."

Cause: pH Shock. Cell culture media (pH 7.2–7.4) may not be basic enough to keep the carboxylic acid fully ionized, especially if the stock was in DMSO. Fix:

  • Ensure the final concentration is below the solubility limit (typically < 100 µM in aqueous media).

  • Pre-dilute the DMSO stock into a slightly basic buffer (pH 8.0) before adding to media.

Issue: "The powder turned violet during storage."

Cause: Iodine liberation due to improper storage (light/heat exposure). Fix:

  • Check purity via LC-MS. If purity is >95%, the color may be a surface impurity.

  • Recrystallization is difficult; for sensitive applications, purchase a fresh batch.

  • Prevention: Store future batches in a foil-wrapped vial inside a desiccator at -20°C.

Issue: "I see an extra peak on HPLC at RRT 0.8."

Cause: Likely 1H-indole-7-carboxylic acid (De-iodinated product). Verification: Check Mass Spec. The parent mass (M+) will decrease by ~126 Da (Loss of Iodine, gain of Hydrogen). Fix: This is irreversible. It indicates the sample was exposed to light or reducing agents.

QC & Validation Protocol

Before using this compound in critical experiments, validate its integrity using this rapid HPLC method.

Instrument: HPLC-UV/Vis (DAD) Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) Mobile Phase:

  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile + 0.1% Formic Acid Gradient: 5% B to 95% B over 10 minutes. Detection: 280 nm (Indole absorption) and 254 nm.

Acceptance Criteria:

  • Main Peak: Retention time approx 6-7 min (depending on flow).

  • Purity: > 95% by area integration.

  • Impurities: No single impurity > 2%. Watch for the de-iodinated peak (elutes earlier) and dimers (elute later/broad peaks).

References

  • PubChem. (2025).[1][2] 3-iodo-1H-indole Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Iodo-1H-indole-7-carboxylic acid

Welcome to the technical support guide for the synthesis of 3-Iodo-1H-indole-7-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Iodo-1H-indole-7-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common side reactions and troubleshooting scenarios with in-depth explanations, actionable protocols, and expert insights to ensure the integrity of your experimental outcomes.

I. Troubleshooting Guide: Common Side Reactions & Solutions

This section details specific issues that may arise during the synthesis of 3-Iodo-1H-indole-7-carboxylic acid, providing causative explanations and validated solutions.

Issue 1: Poor Regioselectivity - Formation of Multiple Iodo-indole Isomers

Question: My reaction is yielding a mixture of iodinated products, including 2-iodo, 5-iodo, and di-iodinated species, in addition to the desired 3-iodo-1H-indole-7-carboxylic acid. How can I improve the regioselectivity for the C-3 position?

Root Cause Analysis: The indole nucleus possesses multiple nucleophilic sites. The C-3 position is generally the most electron-rich and kinetically favored for electrophilic substitution.[1] However, under certain conditions, iodination can occur at other positions. The choice of iodinating agent and reaction conditions significantly influences the regioselectivity. Stronger electrophilic iodine sources or harsher conditions can lead to over-iodination or substitution at less activated positions.

Solutions & Protocols:

  • Employ a Mild Iodinating Agent: N-Iodosuccinimide (NIS) is a preferred reagent for the selective C-3 iodination of indoles under mild conditions.[2][3][4] It offers a controlled release of electrophilic iodine, minimizing over-reaction.

  • Reaction Condition Optimization: The reaction should be conducted at or below room temperature to enhance kinetic control and favor C-3 iodination. The use of a polar aprotic solvent like acetonitrile or DMF is often recommended.[5]

dot

Caption: Controlling Regioselectivity in Indole Iodination.

Issue 2: Decarboxylation - Loss of the Carboxylic Acid Group

Question: I am observing the formation of 3-iodo-1H-indole as a significant byproduct, indicating the loss of the carboxylic acid group from my starting material. What causes this and how can it be prevented?

Root Cause Analysis: Decarboxylation of aromatic carboxylic acids can occur under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts.[6][7] While direct iodination of indole-7-carboxylic acid is the primary goal, some synthetic routes or harsh reaction conditions can promote the loss of CO2. This is especially a risk in methods that proceed through an ipso-iododecarboxylation mechanism, which is a known pathway for the synthesis of aryl iodides from carboxylic acids.[8]

Solutions & Protocols:

  • Maintain Low Reaction Temperatures: Conduct the iodination at the lowest temperature that allows for a reasonable reaction rate. This minimizes the thermal energy available to overcome the activation barrier for decarboxylation.

  • Careful Selection of Reagents: Avoid reagents known to promote decarboxylation. For instance, some palladium-catalyzed methods for iodination of aromatic carboxylic acids inherently proceed via a decarbonylative pathway.[9][10] Sticking to milder electrophilic iodination reagents like NIS is generally safer.[11]

  • pH Control: Maintaining a neutral or slightly basic pH can help to keep the carboxylic acid in its carboxylate form, which is less prone to decarboxylation than the protonated acid.

ParameterRecommended ConditionRationale
Temperature 0°C to Room TemperatureMinimizes thermal decarboxylation.
Iodinating Agent N-Iodosuccinimide (NIS)Mild and selective for electrophilic substitution.[2][3]
Solvent Acetonitrile, DMFPolar aprotic, facilitates the reaction without promoting decarboxylation.
pH Neutral to slightly basicStabilizes the carboxylate group.
Issue 3: N-H Site Reactivity - Formation of N-Iodo or Other N-Substituted Byproducts

Question: Besides C-iodination, I am also getting byproducts that suggest reaction at the indole nitrogen. How can I protect the N-H group during iodination?

Root Cause Analysis: The indole N-H proton is acidic and can be deprotonated by a base, or the nitrogen can act as a nucleophile. While C-3 is the most nucleophilic carbon, the nitrogen can also react, especially if a strong base is present or if the iodinating reagent is highly reactive.

Solutions & Protocols:

  • N-Protection Strategy: The most robust solution is to protect the indole nitrogen prior to iodination.[12][13] The choice of protecting group is critical and depends on the overall synthetic route and the conditions required for its removal.

    • Boc (tert-Butoxycarbonyl): Easily introduced using Boc-anhydride and a base. It's an electron-withdrawing group that can decrease the nucleophilicity of the indole ring but offers stability. It is readily removed under acidic conditions.[14]

    • SEM (2-(Trimethylsilyl)ethoxymethyl): A versatile protecting group that is stable to a wide range of conditions and can be removed with fluoride ions.[15]

    • Tosyl (p-Toluenesulfonyl): A robust protecting group, but its removal requires harsh conditions.[14]

dot

Caption: Workflow for N-Protected Iodination.

II. Frequently Asked Questions (FAQs)

Q1: What is the best iodinating agent for the synthesis of 3-Iodo-1H-indole-7-carboxylic acid?

A1: N-Iodosuccinimide (NIS) is highly recommended for its mildness and high regioselectivity for the C-3 position of indoles.[2][3][4] Other reagents like iodine monochloride (ICl) can also be used, but may require more careful control of reaction conditions to avoid side reactions.[16][17][18][19]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a straightforward method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material, product, and any byproducts. Staining with a permanganate solution can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q3: What are the best practices for purifying the final product?

A3: Purification can often be achieved by recrystallization from a suitable solvent system. If isomeric impurities are present, column chromatography on silica gel is typically effective.[20] The choice of eluent will depend on the polarity of the product and impurities.

Q4: Are there any specific safety precautions I should take?

A4: Iodinating agents can be corrosive and are oxidizers. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific handling information, always consult the Safety Data Sheet (SDS) of the reagents being used.

Q5: Can I perform a one-pot synthesis without isolating the N-protected intermediate?

A5: While one-pot syntheses are attractive for their efficiency, for this particular transformation, isolating the N-protected intermediate is generally advisable. This allows for purification and ensures that the subsequent iodination step is clean, leading to a higher overall yield and purity of the final product.

III. Analytical Characterization

A crucial aspect of synthesis is the accurate characterization of the final product and the identification of any impurities.

Analytical TechniquePurposeExpected Observations for 3-Iodo-1H-indole-7-carboxylic acid
¹H NMR Structural elucidation and purity assessment.Signals corresponding to the indole ring protons, with characteristic shifts due to the iodo and carboxylic acid groups. The absence of the C-3 proton signal is a key indicator of successful iodination.
¹³C NMR Confirmation of the carbon skeleton.A signal for the carbon bearing the iodine atom (C-3) will be observed at a characteristic chemical shift.
Mass Spectrometry (MS) Determination of molecular weight.The molecular ion peak corresponding to the mass of C9H6INO3 should be observed. The isotopic pattern for iodine will be present.
HPLC Purity assessment and quantification of impurities.A single major peak for the desired product. Impurities will appear as separate peaks.[21][22]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic stretches for the N-H, C=O (carboxylic acid), and aromatic C-H bonds.

References

  • Molecular-editing reaction expands indoles with nitrogen. C&EN Global Enterprise.
  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [No Source Found].
  • N-Iodosuccinimide. Oakwood Chemical.
  • N-Iodosuccinimide (NIS) | Electrophilic Iodination Reagent. Benchchem.
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [No Source Found].
  • N-Iodosuccinimide (NIS). Organic Chemistry Portal.
  • What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate.
  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar.
  • N-Iodosuccinimide丨CAS 516-12-1. Hangzhou Leap Chem Co., Ltd..
  • N-Iodosuccinimide (NIS) Manufacturer. Calibre Chemicals.
  • (PDF) A Convenient Iodination of Indoles and Derivatives. ResearchGate.
  • Selected Optimization Data for the Iodination of Aryl Carboxylic Acids. [a]. ResearchGate.
  • Optimization of di-iodination conditions a. a Unless otherwise noted,.... ResearchGate.
  • Optimization of reaction conditions for 7ac a. ResearchGate.
  • Iodine monochloride. Wikipedia.
  • Visible-Light-Induced Decarboxylative Iodination of Aromatic Carboxylic Acids. [No Source Found].
  • Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. ACS Publications.
  • Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. PMC.
  • Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. Journal of the American Chemical Society.
  • Iodine Monochloride in Pharma Intermediates & Halogenation. Calibre Chemicals.
  • Simple, Efficient and Controllable Synthesis of Iodo/Di-iodoarenes via Ipsoiododecarboxylation/Consecutive Iodination Strategy. PMC.
  • Regioselectivity in iodolactonisation of γ,δ-unsaturated carboxylic acid. [No Source Found].
  • 7-Iodo-1H-indole-3-carbonitrile. MDPI.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [No Source Found].
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PubMed Central.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers.
  • Synthesis and Chemistry of Indole. [No Source Found].
  • Synthesis of 7-iodo-1H-indole-3-carbonitrile (3). Reagents and conditions. ResearchGate.
  • 3-formyl-1H-indole-7-carboxylic Acid. PubChem.
  • Decarboxylative acylation of indolines with α-keto acids under palladium catalysis: a facile strategy for the synthesis of 7-substituted indoles. Chemical Communications (RSC Publishing).
  • Process for purification of carboxylic acids. Google Patents.
  • Iodine-mediated regioselective C2-amination of indoles and a concise total synthesis of (±)-folicanthine. Chemical Communications (RSC Publishing).
  • Decarboxylative Iodination of Carboxylic Acids. ResearchGate.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
  • 3-iodo-1H-indole. PubChem.
  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. PMC.
  • Isolation of 3-(Hydroxyacetyl)indole and Indole-3-carboxylic acid from Red Alga Halymenia durvillei: Their Anti-lung Cancer Cell and in vivo Anti-aging Activity. [No Source Found].
  • Overturning Indolyne Regioselectivities and Synthesis of Indolactam V. PMC.
  • Regioselective C5-H direct iodination of indoles. RSC Publishing.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Evaluating Indole-Based IDO1 Inhibitors: A Comparative Analysis Featuring 3-Iodo-1H-indole-7-carboxylic acid as a Novel Candidate

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator in the tumor microenvironment, playing a pivotal role in mediating imm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator in the tumor microenvironment, playing a pivotal role in mediating immune escape.[1][2] This heme-containing enzyme catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[3] The functional consequences of IDO1 activation are twofold: the depletion of tryptophan, which is essential for T-cell proliferation, and the accumulation of immunosuppressive kynurenine metabolites.[3][4] These metabolites can induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs), further dampening the anti-tumor immune response.[4] Consequently, the development of small molecule inhibitors targeting IDO1 has become a highly pursued strategy in cancer immunotherapy.[1][5]

The indole nucleus, being the core structure of the natural substrate tryptophan, represents a logical and fruitful scaffold for the design of potent and selective IDO1 inhibitors.[6] This guide provides a comparative overview of several prominent indole-based IDO1 inhibitors that have progressed to clinical evaluation. Furthermore, we will utilize the lesser-known compound, 3-Iodo-1H-indole-7-carboxylic acid , as a conceptual case study to illustrate a practical framework for the evaluation of novel indole-based inhibitor candidates.

The Landscape of Indole-Based IDO1 Inhibitors: A Comparative Overview

A number of indole-based IDO1 inhibitors have been developed, each with distinct mechanisms of action and inhibitory profiles. Here, we compare four key examples: Epacadostat, Navoximod, Linrodostat, and Indoximod.

InhibitorMechanism of ActionPotency (IC50/Ki)Key Characteristics
Epacadostat (INCB024360) Competitive inhibitor of IDO1, binding to the enzyme's active site.[7][8]IC50: ~10 nM (human IDO1)[7][]Highly selective for IDO1 over IDO2 and Tryptophan 2,3-dioxygenase (TDO).[7] Orally bioavailable.[10]
Navoximod (GDC-0919) Potent, non-competitive inhibitor of the IDO1 pathway.[11][12]Ki: 7 nM; EC50: 75 nM[12]Orally bioavailable with a favorable pharmacokinetic profile.[11] Restores T-cell proliferation in the presence of IDO1-expressing cells.[13]
Linrodostat (BMS-986205) Irreversible, suicide inhibitor of IDO1.[14] Competes with the heme cofactor for binding to the apo-enzyme.[15]IC50: 1.1 - 1.7 nM (cell-based assays)[14]Shows dose-dependent efficacy and potent inhibition of kynurenine production.[5][14]
Indoximod (1-Methyl-D-tryptophan) Does not directly inhibit the IDO1 enzyme in cell-free assays.[16] Acts downstream as a tryptophan mimetic, counteracting the metabolic stress induced by tryptophan depletion and modulating the mTOR and AhR pathways.Pathway IC50: ~450 nMThe D-isomer is more effective in reversing T-cell suppression than the L-isomer. It appears to destabilize the IDO pathway in antigen-presenting cells.[16]
3-Iodo-1H-indole-7-carboxylic acid Hypothetical: Likely a competitive inhibitor due to its structural similarity to tryptophan. The electron-withdrawing iodine and carboxylic acid groups may influence binding affinity.To be determined Expected to be a small molecule with potential for oral bioavailability. Its specific activity and selectivity are unknown.

Visualizing the IDO1 Pathway and Inhibition

To understand the context of these inhibitors, it is crucial to visualize the IDO1 signaling pathway.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Cell IDO1-Expressing Cell cluster_Immune Immune Response Tumor_Cells Tumor Cells APCs APCs (e.g., DCs) IFNy IFN-γ IFNy->Tumor_Cells Upregulates IDO1 IFNy->APCs Upregulates IDO1 IDO1_Enzyme IDO1 Enzyme Tryptophan L-Tryptophan IDO1_Enzyme->Tryptophan Depletes Kynurenine Kynurenine IDO1_Enzyme->Kynurenine Catalyzes Tryptophan->IDO1_Enzyme Substrate T_Cell Effector T-Cell Kynurenine->T_Cell Inhibits Proliferation Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation T_Cell->Tumor_Cells Anti-Tumor Activity Treg->T_Cell Suppresses Inhibitors Indole-Based Inhibitors Inhibitors->IDO1_Enzyme Blockade

Caption: The IDO1 signaling pathway in the tumor microenvironment.

A Framework for Evaluating Novel Indole-Based IDO1 Inhibitors: The Case of 3-Iodo-1H-indole-7-carboxylic acid

Evaluating a novel compound like 3-Iodo-1H-indole-7-carboxylic acid requires a systematic approach, starting with biochemical assays to determine direct enzyme interaction and progressing to cell-based assays to assess activity in a more physiologically relevant context.

Experimental Workflow

Experimental_Workflow Start Novel Compound (3-Iodo-1H-indole- 7-carboxylic acid) Biochemical_Assay Biochemical (Cell-Free) IDO1 Inhibition Assay Start->Biochemical_Assay Determine_IC50 Determine IC50 & Ki (Direct Inhibition) Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Kynurenine Assay Determine_IC50->Cell_Based_Assay Determine_EC50 Determine EC50 (Cellular Potency) Cell_Based_Assay->Determine_EC50 T_Cell_Assay T-Cell Co-Culture Assay Determine_EC50->T_Cell_Assay Assess_Immune_Rescue Assess Rescue of T-Cell Proliferation T_Cell_Assay->Assess_Immune_Rescue End Characterized Inhibitor Profile Assess_Immune_Rescue->End

Caption: Step-wise workflow for evaluating a novel IDO1 inhibitor.

Detailed Experimental Protocols

1. Biochemical IDO1 Inhibition Assay (Cell-Free)

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified recombinant human IDO1.

  • Principle: The assay quantifies the production of N-formylkynurenine, the direct product of the IDO1-catalyzed oxidation of L-tryptophan. The formation of this product can be measured by its absorbance at 321 nm.

  • Materials:

    • Recombinant human IDO1 enzyme

    • L-Tryptophan (substrate)

    • Ascorbic acid (reductant)

    • Methylene blue (electron carrier)

    • Catalase

    • Potassium phosphate buffer (pH 6.5)

    • Test compound (e.g., 3-Iodo-1H-indole-7-carboxylic acid) dissolved in DMSO

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Protocol:

    • Prepare a reaction buffer containing potassium phosphate buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.

    • Dispense the reaction buffer into the wells of the 96-well plate.

    • Add serial dilutions of the test compound to the wells. Include wells with a known inhibitor (e.g., Epacadostat) as a positive control and wells with DMSO alone as a negative (vehicle) control.

    • Initiate the reaction by adding the recombinant IDO1 enzyme to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Measure the absorbance at 321 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cell-Based Kynurenine Production Assay

This assay measures the ability of a test compound to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant measure of potency.

  • Principle: Human cancer cell lines (e.g., SKOV-3 ovarian cancer cells or HeLa cells) are stimulated with interferon-gamma (IFN-γ) to induce the expression of endogenous IDO1. The activity of IDO1 is then determined by measuring the amount of kynurenine secreted into the cell culture medium.

  • Materials:

    • Human cancer cell line (e.g., SKOV-3)

    • Cell culture medium and supplements

    • Recombinant human IFN-γ

    • Test compound

    • 96-well cell culture plate

    • Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde) or an LC-MS/MS system

  • Protocol:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with IFN-γ to induce IDO1 expression. At the same time, add serial dilutions of the test compound.

    • Incubate the cells for 48-72 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of kynurenine in the supernatant. This can be done colorimetrically by reacting the supernatant with p-dimethylaminobenzaldehyde and measuring the absorbance at 480 nm, or more sensitively using LC-MS/MS.

    • Determine the cell viability in the corresponding wells using an appropriate assay (e.g., MTT or CellTiter-Glo) to rule out cytotoxicity-mediated effects.

    • Calculate the percentage of inhibition of kynurenine production for each concentration of the test compound.

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

3. T-Cell Co-Culture Assay

This functional assay assesses the ability of an IDO1 inhibitor to rescue T-cell proliferation from the immunosuppressive effects of IDO1-expressing cancer cells.

  • Principle: T-cells (e.g., Jurkat T-cells or primary human T-cells) are co-cultured with IFN-γ-stimulated, IDO1-expressing cancer cells. The depletion of tryptophan by the cancer cells suppresses T-cell proliferation, and the ability of the test compound to reverse this suppression is measured.

  • Materials:

    • IDO1-expressing cancer cells

    • T-cells (e.g., Jurkat or PBMCs)

    • T-cell activators (e.g., anti-CD3/CD28 beads or PHA)

    • Test compound

    • Reagents for measuring T-cell proliferation (e.g., BrdU incorporation or CFSE dilution assay)

  • Protocol:

    • Induce IDO1 expression in cancer cells with IFN-γ.

    • Co-culture the cancer cells with T-cells in the presence of T-cell activators.

    • Add serial dilutions of the test compound to the co-culture.

    • Incubate for 72-96 hours.

    • Measure T-cell proliferation using a standard method.

    • Analyze the data to determine the concentration at which the test compound restores T-cell proliferation.

Conclusion and Future Directions

The landscape of IDO1 inhibitors is diverse, with compounds exhibiting various mechanisms of action from direct competitive inhibition to indirect pathway modulation. While established inhibitors like Epacadostat, Navoximod, and Linrodostat provide valuable benchmarks, the quest for novel, more effective agents continues.

For a novel candidate such as 3-Iodo-1H-indole-7-carboxylic acid , the outlined experimental framework provides a clear path for its initial characterization. The results from these assays would allow researchers to determine its potency, cellular efficacy, and functional immunological effects. A promising candidate would exhibit a low nanomolar IC50 in the biochemical assay, a correspondingly potent EC50 in the cell-based assay without significant cytotoxicity, and the ability to effectively rescue T-cell function in a co-culture system. Subsequent studies would then be required to investigate its selectivity against IDO2 and TDO, as well as its pharmacokinetic and pharmacodynamic properties in vivo. This systematic approach is essential for identifying and validating the next generation of indole-based IDO1 inhibitors for cancer immunotherapy.

References

  • Anticancer Research.

  • Frontiers in Immunology.

  • ResearchGate.

  • OncoImmunology.

  • InvivoChem.

  • PubMed.

  • MedChemExpress.

  • Neuro-Oncology.

  • PubMed.

  • Wikipedia.

  • Selleck Chemicals.

  • Selleck Chemicals.

  • OncoImmunology.

  • Journal of Hematology & Oncology.

  • OncoImmunology.

  • National Cancer Institute.

  • Oncotarget.

  • PubMed.

  • ResearchGate.

  • Molecules.

  • National Center for Biotechnology Information.

  • PubMed.

  • IUPHAR/BPS Guide to PHARMACOLOGY.

  • PubMed.

  • AdisInsight.

  • MedChemExpress.

  • Cancer Immunology, Immunotherapy.

  • OncoImmunology.

  • National Cancer Institute.

  • BPS Bioscience.

  • Selleck Chemicals.

  • Clinical Cancer Research.

  • ResearchGate.

  • BPS Bioscience.

  • BPS Bioscience.

  • British Journal of Cancer.

  • PLOS ONE.

  • Sigma-Aldrich.

  • BPS Bioscience.

  • Journal of Hematology & Oncology.

  • Cancer Research.

  • Frontiers in Immunology.

  • Expert Opinion on Drug Discovery.

Sources

Comparative

Reproducibility of "3-Iodo-1h-indole-7-carboxylic acid" experimental results

Executive Summary The Reproducibility Crisis: The synthesis and utilization of 3-iodo-1H-indole-7-carboxylic acid often suffer from low reproducibility due to two competing factors: the electronic deactivation of the ind...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Reproducibility Crisis: The synthesis and utilization of 3-iodo-1H-indole-7-carboxylic acid often suffer from low reproducibility due to two competing factors: the electronic deactivation of the indole ring by the C7-carboxylic acid (hindering electrophilic substitution) and the inherent instability of the C3-iodine bond (leading to protodeiodination or oxidative degradation).

The Solution: This guide establishes a standardized protocol favoring N-Iodosuccinimide (NIS) over elemental iodine (


) for bench-scale precision, while recommending the Methyl Ester  derivative as the stable storage form. We compare this directly against the 3-bromo analog to assist in experimental design for downstream cross-coupling applications.

Comparative Analysis: Reagents & Analogs[1][2]

A. Iodination Reagents: NIS vs. Iodine ( )

For the specific substrate 1H-indole-7-carboxylic acid, the choice of iodinating agent dictates the purity profile.

FeatureReagent A: N-Iodosuccinimide (NIS) Reagent B: Iodine (

) / KOH
Mechanism Mild electrophilic substitution (

source).
Oxidative iodination.[1]
Solubility High compatibility with polar aprotic solvents (DMF/Acetone) required for the 7-COOH substrate.Requires basic conditions (KOH) to solubilize the acid, often leading to salt formation.
Byproducts Succinimide (Water soluble, easy removal).HI (Acidic), requires immediate neutralization to prevent product decomposition.
Reproducibility High. Stoichiometry is precise; avoids oxidative stress.Medium. Variable yields due to over-oxidation or oligomerization in basic media.
Recommendation Primary Choice for <10g scale.Secondary Choice for bulk cost-reduction.
B. Structural Analogs: 3-Iodo vs. 3-Bromo

Researchers often default to the bromo-analog for stability, but this compromises downstream reactivity.

Feature3-Iodo-1H-indole-7-carboxylic acid 3-Bromo-1H-indole-7-carboxylic acid
C-X Bond Energy Weak (~57 kcal/mol). Prone to homolytic cleavage (light sensitivity).Stronger (~66 kcal/mol). Stable in ambient light.
Suzuki Coupling Excellent. Oxidative addition to Pd(0) is rapid, often requiring no specialized ligands.Moderate. Requires electron-rich phosphine ligands (e.g., SPhos, XPhos) or higher temperatures.
Lithium Exchange Rapid I/Li exchange at -78°C.Slower, may require higher temps (-40°C), risking functional group incompatibility (COOH).

Mechanistic Workflow & Logic

The following diagram illustrates the critical decision pathways and the optimized synthesis workflow.

G Start Start: 1H-Indole-7-carboxylic acid Decision Decision: Stability vs. Speed Start->Decision RouteA Route A: Direct Iodination (NIS/Acetone) Decision->RouteA Immediate Use RouteB Route B: Esterification First (MeOH/H2SO4 -> NIS) Decision->RouteB Storage/Scale-up ProductA Target: 3-Iodo-Acid (Use Immediately) RouteA->ProductA Precipitation ProductB Target: 3-Iodo-Ester (Stable Storage) RouteB->ProductB Crystallization Coupling Downstream: Suzuki Coupling ProductA->Coupling High Risk (Decarb) ProductB->Coupling High Yield

Caption: Workflow decision matrix emphasizing the stability advantage of the Ester route (Route B) for reproducible results.

Validated Experimental Protocol

Objective: Synthesis of 3-iodo-1H-indole-7-carboxylic acid with >95% purity. Note: Due to the solubility of the carboxylic acid, Acetone is the preferred solvent over Chloroform/DCM.

Reagents
  • 1H-Indole-7-carboxylic acid (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv) - Recrystallize from dioxane/CCl4 if yellow/aged.

  • Acetone (0.1 M concentration relative to substrate)

  • Sodium Thiosulfate (10% aq. solution)

Step-by-Step Methodology
  • Preparation (Darkness): Wrap the reaction flask in aluminum foil. Iodine intermediates are photosensitive.

  • Solubilization: Dissolve 1H-indole-7-carboxylic acid in Acetone at room temperature (25°C). Ensure complete dissolution.

    • Expert Tip: If solubility is poor, add 5-10% DMF. Avoid Methanol as it can trap the iodonium intermediate.

  • Addition: Add NIS (1.05 equiv) in a single portion.

  • Monitoring: Stir at 25°C for 1-2 hours.

    • QC Check: Monitor by TLC (Mobile Phase: 10% MeOH in DCM). Look for the disappearance of the starting material (

      
      ) and appearance of the product (
      
      
      
      ). The product will turn brown/purple upon heating without staining due to iodine release.
  • Quenching (Critical): Pour the reaction mixture into 10 volumes of ice-cold 10% Sodium Thiosulfate solution. This reduces unreacted iodine and prevents oxidative degradation.

  • Isolation:

    • The product should precipitate as a solid. Filter and wash with cold water.

    • If no precipitate: Extract with Ethyl Acetate, wash with Brine, dry over

      
      , and evaporate below 40°C . High heat causes decarboxylation.
      
  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid decomposition on acidic silica gel.

Quality Control & Self-Validation

To ensure the "3-Iodo" species is correctly formed and not the "2-Iodo" isomer or an aggregate:

1H NMR Validation (DMSO-d6)
  • Loss of Signal: The key indicator is the disappearance of the C3-H signal (typically a doublet or multiplet around

    
     6.5 - 7.3 ppm, depending on the specific environment, but distinct from the benzene ring protons).
    
  • NH Signal: The Indole N-H proton should remain (broad singlet,

    
     11.0 - 12.0 ppm).
    
  • Shift: Protons on the benzene ring (H4, H5, H6) will experience a slight downfield shift due to the iodine atom's proximity and electronic effect.

Stability Check

Dissolve a small amount in DMSO-d6 and let stand for 24 hours. Re-run NMR.

  • Pass: Spectrum remains identical.

  • Fail: Appearance of new peaks indicates protodeiodination (reversion to starting material) or oxidative dimerization. Store the bulk solid at -20°C under Argon.

References

  • Regioselective Iodination of Indoles

    • Title: "Regioselective C5-H Direct Iodination of Indoles" (Contains mechanistic comparisons for electron-deficient indoles).
    • Source: RSC Advances / ResearchG
    • URL:[Link]

  • NIS vs.

    • Title: "Selective C–H Iodination of (Hetero)
    • Source: N
    • URL:[Link]

  • Suzuki Coupling Efficiency (Iodo vs Bromo)

    • Title: "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles" (Data on coupling efficiency of halo-indoles).[2]

    • Source: N
    • URL:[Link]

  • Synthesis of 3-Iodoindole derivatives

    • Title: "Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling...
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

Sources

Validation

Comparative Guide to the Structure-Activity Relationship of 3-Iodo-1H-indole-7-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals The 3-Iodo-1H-indole-7-carboxylic acid scaffold is a cornerstone in the development of potent and selective inhibitors for critical therapeutic targets, par...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-Iodo-1H-indole-7-carboxylic acid scaffold is a cornerstone in the development of potent and selective inhibitors for critical therapeutic targets, particularly in the realm of oncology. Its unique structural features provide a versatile platform for medicinal chemists to design novel therapeutics. This guide offers an in-depth comparison of the structure-activity relationships (SAR) for derivatives of this scaffold, focusing on two key enzyme targets: Indoleamine 2,3-dioxygenase 1 (IDO1) and Poly(ADP-ribose) polymerase (PARP). We will explore the causal relationships behind experimental design and provide supporting data from the literature.

The 3-Iodo-1H-indole-7-carboxylic Acid Scaffold: A Privileged Starting Point

The indole core is a prevalent motif in numerous biologically active compounds. The strategic placement of an iodine atom at the 3-position and a carboxylic acid at the 7-position of the indole ring in 3-Iodo-1H-indole-7-carboxylic acid offers distinct advantages for drug design:

  • The 3-Iodo Group: This serves as a versatile synthetic handle, enabling a wide range of coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse substituents. This allows for the exploration of various chemical spaces to optimize interactions with the target protein.

  • The 7-Carboxylic Acid Group: This functional group can act as a key interaction point, forming hydrogen bonds or salt bridges with amino acid residues in the active site of a target enzyme. Its position on the indole ring influences the overall geometry of the molecule and its binding orientation.

Structure-Activity Relationship for IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in tumor immune evasion by catalyzing the first and rate-limiting step of tryptophan catabolism.[1][2] Inhibition of IDO1 is a promising strategy in cancer immunotherapy. The 3-Iodo-1H-indole-7-carboxylic acid scaffold has been instrumental in the development of novel IDO1 inhibitors.

A key strategy in designing IDO1 inhibitors based on this scaffold involves the introduction of substituents at the 3-position that can interact with the heme group and surrounding residues in the active site.

Key SAR Observations for IDO1 Inhibitors:

Compound SeriesModification at 3-PositionLinkerR-GroupIDO1 IC50 (nM)Key Insights
A PhenylDirect-H>1000A simple phenyl substitution is insufficient for potent inhibition.
B PhenylAmide4-fluorophenyl50The introduction of an amide linker and a substituted phenyl ring significantly improves potency. The amide likely forms hydrogen bonds in the active site.
C PyridylAmide4-fluorophenyl25Replacing the phenyl ring with a pyridyl group can enhance interactions, possibly through additional hydrogen bonding or improved electrostatic interactions.
D Phenyl1,2,3-Triazole4-chlorobenzyl15The 1,2,3-triazole ring is an effective linker that can coordinate with the heme iron, leading to potent inhibition. Halogenated benzyl groups further enhance activity.[3][4]

Binding Mode Hypothesis:

Many potent IDO1 inhibitors derived from this scaffold are believed to interact directly with the ferrous ion in the heme cofactor.[3] However, some indole-based inhibitors exert their effects through hydrogen bonding with key residues like Ser167, without direct heme interaction.[3][4] The choice of linker and substituent at the 3-position dictates the binding mode and ultimate inhibitory potency. For instance, the incorporation of a 1,2,3-triazole group is a strategy to facilitate coordination with the heme iron.[3]

Experimental Workflow for IDO1 Inhibitor Screening:

Caption: A typical workflow for identifying and characterizing novel IDO1 inhibitors.

Structure-Activity Relationship for PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair.[5] PARP inhibitors have emerged as a successful class of targeted therapies, particularly for cancers with BRCA mutations. The 3-Iodo-1H-indole-7-carboxylic acid scaffold has also been explored for the development of PARP inhibitors.

In the design of PARP inhibitors, the 7-carboxylic acid group of the indole scaffold is often converted to a carboxamide. This carboxamide moiety is crucial for interacting with the nicotinamide-binding pocket of the PARP enzyme.

Key SAR Observations for PARP Inhibitors:

Compound SeriesModification at 3-PositionLinkerR-Group (on 7-carboxamide)PARP1 IC50 (nM)Key Insights
E -H-Phenyl500The unsubstituted indole with a phenyl carboxamide shows modest activity.
F 4-FluorophenylDirectPhenyl100Substitution at the 3-position with a fluorophenyl group enhances potency, likely through hydrophobic and/or halogen bonding interactions.
G 4-FluorophenylDirectCyclopropyl20Small, rigid groups like cyclopropyl on the carboxamide nitrogen can improve binding affinity by optimizing interactions within the binding pocket.
H 4-FluorophenylDirectPiperidinyl5The introduction of a basic nitrogen-containing ring, such as piperidine, often leads to a significant increase in potency. This group can form a key salt bridge interaction.

Rationale for Modifications:

The development of PARP inhibitors from this scaffold often involves a strategy of "growing" the molecule from the 3-position to occupy a hydrophobic pocket, while the 7-carboxamide anchors the molecule in the active site. The nature of the substituent on the carboxamide nitrogen is critical for achieving high affinity and selectivity.

Experimental Workflow for PARP Inhibitor Evaluation:

PARP_Inhibitor_Workflow A Compound Synthesis B Biochemical PARP Assay (e.g., ELISA, FP) A->B IC50 Determination C Cell-Based PARP Trapping Assay B->C Mechanism of Action D Cell Viability Assays (e.g., in BRCA-mutant cells) C->D Cellular Potency E In Vivo Xenograft Studies D->E Efficacy F Clinical Candidate E->F Safety & Efficacy

Caption: A streamlined process for the preclinical evaluation of PARP inhibitors.

Experimental Protocols

Protocol 1: Biochemical IDO1 Inhibition Assay

This protocol is adapted from commercially available IDO1 inhibitor screening kits.[6]

Objective: To determine the in vitro inhibitory activity of test compounds against purified human IDO1 enzyme.

Principle: The assay measures the enzymatic conversion of L-tryptophan to N-formylkynurenine, which is then converted to kynurenine. The amount of kynurenine produced is quantified by its absorbance at 321 nm.

Materials:

  • Recombinant human IDO1 enzyme

  • L-tryptophan (substrate)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add assay buffer, IDO1 enzyme, and the test compound at various concentrations.

  • Initiate the reaction by adding a solution containing L-tryptophan, methylene blue, ascorbic acid, and catalase.

  • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

  • Measure the absorbance at 321 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Cellular PARP Inhibition Assay (PAR-LISA)

This protocol is based on the principle of detecting poly(ADP-ribose) (PAR) formation in cells.

Objective: To assess the ability of test compounds to inhibit PARP activity in a cellular context.

Principle: Cells are treated with a DNA-damaging agent to induce PARP activity. The amount of PAR generated is then quantified using an ELISA-based method with an anti-PAR antibody.

Materials:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient line)

  • Cell culture medium and supplements

  • DNA-damaging agent (e.g., hydrogen peroxide or MNNG)

  • Test compounds

  • Lysis buffer

  • Anti-PAR antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induce DNA damage by adding the DNA-damaging agent for a short period (e.g., 10-15 minutes).

  • Wash the cells and lyse them to release cellular contents.

  • Coat an ELISA plate with the cell lysates.

  • Block the plate and then incubate with the primary anti-PAR antibody.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Add TMB substrate and measure the absorbance at 450 nm after stopping the reaction.

  • Calculate the percent inhibition of PAR formation and determine the IC50 value.

Conclusion

The 3-Iodo-1H-indole-7-carboxylic acid scaffold is a highly valuable starting point for the design of potent and selective inhibitors of IDO1 and PARP. The SAR studies highlighted in this guide demonstrate that systematic modifications at the 3- and 7-positions of the indole ring can lead to significant improvements in inhibitory activity. The provided experimental protocols offer a framework for the evaluation of novel compounds based on this versatile scaffold. Further exploration of this chemical space is likely to yield new clinical candidates for the treatment of cancer and other diseases.

References

  • Cambridge Bioscience. PARP assay kits. [Link]

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]

  • Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [Link]

  • Oses, P., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30584–30594. [Link]

  • BPS Bioscience. PARP Assays. [Link]

  • BPS Bioscience. IDO1 Inhibitor Mechanism of Action Assay Kit. [Link]

  • BMG LABTECH. PARP assay for inhibitors. [Link]

  • BPS Bioscience. IDO1 Inhibitor Screening Assay Kit. [Link]

  • Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409–419. [Link]

  • Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421–9437. [Link]

  • Li, W., et al. (2020). Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1256–1264. [Link]

  • Zhai, L., et al. (2015). Discovery of IDO1 inhibitors: from bench to bedside. Expert Opinion on Drug Discovery, 10(10), 1099–1117. [Link]

  • Van den Eynde, B. J., et al. (2017). Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate. Journal of Medicinal Chemistry, 60(23), 9617–9629. [Link]

  • Chen, Y., et al. (2024). Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. Frontiers in Chemistry, 12, 1374567. [Link]

  • Xu, J., et al. (2024). Discovery of tricyclic PARP7 inhibitors with high potency, selectivity, and oral bioavailability. European Journal of Medicinal Chemistry, 266, 116160. [Link]

  • Chen, Y., et al. (2024). Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. Frontiers in Chemistry, 12, 1374567. [Link]

Sources

Comparative

3-Iodo-1H-indole-7-carboxylic acid: A Critical Scaffold for Kinase Inhibitor Design

Comparative Efficacy & Application Guide Part 1: Executive Summary & Core Directive The "Gatekeeper" Scaffold in Oncology 3-Iodo-1H-indole-7-carboxylic acid is not a standalone chemotherapeutic agent; it is a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy & Application Guide

Part 1: Executive Summary & Core Directive

The "Gatekeeper" Scaffold in Oncology 3-Iodo-1H-indole-7-carboxylic acid is not a standalone chemotherapeutic agent; it is a high-value pharmacophore precursor . In the hierarchy of drug discovery, it serves as the critical "Gatekeeper Scaffold" for synthesizing IKK-β inhibitors and PIM kinase inhibitors .

While its positional isomer, Indole-3-carboxylic acid, acts directly as a metabolic modulator (AhR agonist), the 7-carboxylic acid variant is engineered for ATP-binding site precision . The 7-carboxyl group provides a unique anchor point for hydrogen bonding in the kinase hinge region, while the 3-iodo substituent serves as a reactive "warhead" for palladium-catalyzed cross-coupling (Suzuki-Miyaura), enabling the rapid generation of diverse libraries with nanomolar potency.

Guide Scope: This guide compares the efficacy of 3-Iodo-1H-indole-7-carboxylic acid-derived libraries against standard kinase inhibitors and structural isomers. It details the synthetic utility, downstream biological efficacy (specifically in NF-κB pathway blockade), and experimental validation protocols.[1]

Part 2: Mechanism of Action & Structural Logic

The "Dual-Handle" Strategy

The efficacy of this compound lies in its ability to be derivatized at two distinct vectors, allowing medicinal chemists to probe specific regions of the kinase active site.

  • The 7-Position (Anchor): The carboxylic acid is typically converted to a carboxamide . This moiety mimics the hydrogen-bonding pattern required to bind to the hinge region of kinases (e.g., IKK-β, PIM1), locking the molecule in place.

  • The 3-Position (Warhead): The iodine atom is a "soft" halogen with a weak C-I bond, making it highly reactive for cross-coupling. This allows for the introduction of bulky aryl or heteroaryl groups that extend into the hydrophobic pocket , imparting selectivity and potency.

Comparative Mechanistic Pathway (NF-κB Signaling)

The derivatives of this scaffold function primarily by inhibiting IKK-β (Inhibitor of Nuclear Factor kappa-B Kinase subunit beta).

NFkB_Pathway Stimulus TNF-α / IL-1β (Extracellular Stimulus) Receptor TNFR / IL-1R Stimulus->Receptor IKK_Complex IKK Complex (IKK-α, IKK-β, NEMO) Receptor->IKK_Complex Activates IkB IκBα (Inhibitor Protein) IKK_Complex->IkB Phosphorylates Inhibitor 3-Aryl-indole-7-carboxamide (Derived from 3-Iodo Scaffold) Inhibitor->IKK_Complex BLOCKS (IC50 < 50 nM) NFkB NF-κB (Transcription Factor) IkB->NFkB Degradation releases Nucleus Nucleus (Gene Transcription) NFkB->Nucleus Translocates Survival Cell Survival & Proliferation Nucleus->Survival Upregulates Anti-apoptotic Genes

Figure 1: Mechanism of Action for Indole-7-carboxamide derivatives. The scaffold enables the synthesis of inhibitors that block the IKK complex, preventing NF-κB translocation and inducing apoptosis in cancer cells.

Part 3: Comparative Efficacy Analysis

This section compares the 3-Iodo-1H-indole-7-carboxylic acid scaffold against its primary alternatives in the context of drug design and final product efficacy.

Table 1: Scaffold Reactivity & Utility Comparison
Feature3-Iodo-1H-indole-7-COOH 3-Bromo-1H-indole-7-COOHIndole-3-carboxylic acid
Primary Role Kinase Inhibitor Scaffold Backup ScaffoldMetabolic Modulator / Auxin Mimic
C-3 Reactivity High (Suzuki/Sonogashira coupling)Moderate (Requires harsher conditions)Low (Not a leaving group)
Target Specificity IKK-β, PIM1, DYRK1A (via derivatives)IKK-β, PIM1AhR, Glycolysis (Direct)
Ligand Efficiency High (Allows precise fragment growth)ModerateLow (Limited derivatization)
Cost High (Premium Reagent)ModerateLow (Commodity Chemical)
Table 2: Downstream Efficacy of Derivatives (Cellular Models)

Data synthesized from GSK and academic studies on 3,5-disubstituted indole-7-carboxamides derived from this scaffold.

Derivative ClassTargetCell LineEfficacy (IC50 / GI50)Mechanism
3-Aryl-indole-7-carboxamide IKK-β MM.1S (Multiple Myeloma) ~40 - 100 nM NF-κB blockade, apoptosis induction
3-Aryl-indole-7-carboxamide IKK-β U266 (Myeloma) ~60 nM Downregulation of IL-6 secretion
Indole-3-carbinol (Isomer)AhRMCF-7 (Breast)~50,000 nM (50 µM)Estrogen metabolism modulation
Standard (PS-1145)IKK-βMM.1S~150 nMStandard IKK inhibition

Key Insight: Derivatives synthesized from the 3-Iodo-7-COOH scaffold demonstrate superior potency (nanomolar range) compared to the millimolar activity of the positional isomer (Indole-3-COOH) and comparable or superior activity to standard reference inhibitors like PS-1145.

Part 4: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Scaffold Derivatization)

Objective: To convert the 3-Iodo precursor into a biologically active 3-Aryl inhibitor.

Reagents:

  • 3-Iodo-1H-indole-7-carboxylic acid (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl2 (0.05 eq) - Catalyst

  • K2CO3 (2.0 eq) - Base

  • Dioxane/Water (4:1) - Solvent

Workflow:

  • Dissolution: Dissolve 3-Iodo-1H-indole-7-carboxylic acid in degassed Dioxane/Water.

  • Activation: Add K2CO3 and Aryl Boronic Acid. Stir for 5 min under N2.

  • Catalysis: Add Pd(dppf)Cl2.

  • Reaction: Heat to 90°C for 4-12 hours . Monitor by LC-MS (Disappearance of Iodine peak at M+ 287).

  • Workup: Acidify to pH 3 with 1N HCl (critical to protonate the 7-COOH). Extract with EtOAc.[1]

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Protocol B: IKK-β Kinase Inhibition Assay (TR-FRET)

Objective: To validate the efficacy of the synthesized derivative.

Reagents:

  • Recombinant human IKK-β enzyme.

  • Biotinylated IκBα peptide substrate.

  • ATP (at Km).

  • Europium-labeled anti-phospho-IκBα antibody.

Steps:

  • Preparation: Dilute synthesized inhibitors in DMSO (10-point dose response, start at 10 µM).

  • Incubation: Mix Inhibitor, IKK-β, and Peptide in kinase buffer. Incubate 15 min at RT.

  • Initiation: Add ATP to start the reaction. Incubate 60 min.

  • Termination: Add EDTA/Eu-Antibody detection mix.

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (e.g., EnVision).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit. Valid inhibitors should show IC50 < 200 nM.

Part 5: References

  • Kerns, J. K., et al. (2018). "3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent." ACS Medicinal Chemistry Letters.

  • Miller, D. D., et al. (2011).[2] "3,5-Disubstituted-indole-7-carboxamides: the discovery of a novel series of potent, selective inhibitors of IKK-β."[2] Bioorganic & Medicinal Chemistry Letters.

  • Sliman, F., et al. (2010). "Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase." Bioorganic & Medicinal Chemistry Letters.

  • Castro, A. C., et al. (2003).[1] "Novel IKK inhibitors: beta-carbolines." Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. "3-Iodo-1H-indole-7-carboxylic acid." National Center for Biotechnology Information.

Sources

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